TAK-828F

Catalog No.
S544459
CAS No.
M.F
C28H32FN3O5
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-828F

Product Name

TAK-828F

IUPAC Name

2-[3-[(5R)-5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid

Molecular Formula

C28H32FN3O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C28H32FN3O5/c1-28(2)8-6-16-13-18(14-20(29)24(16)28)30-26(35)25-19-4-5-22(37-3)31-21(19)7-9-32(25)27(36)17-10-15(11-17)12-23(33)34/h4-5,13-15,17,25H,6-12H2,1-3H3,(H,30,35)(H,33,34)/t15?,17?,25-/m1/s1

InChI Key

ICMFYVOUDGRBLG-NJMNTPMDSA-N

SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

solubility

Soluble in DMSO

Synonyms

TAK-828F; TAK 828F; TAK828F;

Canonical SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)C3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

Isomeric SMILES

CC1(CCC2=C1C(=CC(=C2)NC(=O)[C@H]3C4=C(CCN3C(=O)C5CC(C5)CC(=O)O)N=C(C=C4)OC)F)C

The exact mass of the compound TAK-828F free base is 509.2326 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-828F is a small molecule identified as a potent, selective, and orally bioavailable inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt) []. RORγt is a transcription factor known to play a critical role in the development and function of Th17 cells, a subset of helper T cells that are implicated in various autoimmune diseases [].

  • Potency and Selectivity

    Studies have shown TAK-828F to have a high binding affinity to RORγt, with an IC50 (half maximal inhibitory concentration) value of 1.9 nM. This indicates that TAK-828F can effectively bind to RORγt at very low concentrations. Additionally, TAK-828F exhibits selectivity for RORγt over other related receptors, minimizing potential off-target effects [].

  • Oral Bioavailability

    TAK-828F's ability to be administered orally makes it a promising candidate for drug development. Oral delivery offers advantages such as improved patient compliance and ease of administration compared to injectable medications [].

  • In Vivo Studies

    In animal models of IL-23-induced cytokine expression, TAK-828F demonstrated the ability to suppress the production of inflammatory cytokines associated with Th17 cells []. This suggests that TAK-828F may have therapeutic potential for treating conditions driven by Th17 cell activity.

TAK-828F is a novel compound classified as a tetrahydronaphthyridine derivative, specifically designed as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound features a unique chiral amino acid structure that incorporates indane and cyclobutane moieties linked through two peptide bonds. TAK-828F has garnered attention in pharmacological research due to its selective inhibitory effects on Th17 cell differentiation, which is implicated in various autoimmune diseases, making it a potential therapeutic candidate for conditions like multiple sclerosis and inflammatory bowel disease .

. The initial steps include the formation of the tetrahydronaphthyridine scaffold through a series of transformations, including:

  • Heck Reaction: This involves the vinylation of chloropyridine using ethylene gas.
  • Dihydronaphthyridine Formation: A one-pot cyclization and amination process converts 2-vinyl-3-acylpyridine into dihydronaphthyridine.
  • Enantioselective Transfer Hydrogenation: This step is crucial for achieving the desired optical purity of the compound.
  • Pictet–Spengler Reaction: This reaction is used to form the tetrahydronaphthyridine core from ethyl glyoxylate polymer .

These reactions are notable for their efficiency and scalability, allowing for the potential large-scale production of TAK-828F without extensive purification processes.

TAK-828F exhibits significant biological activity as a selective RORγt inverse agonist. It has been shown to effectively reduce the production of Th17-related cytokines, such as interleukin-17 and interleukin-22, without affecting interferon-gamma levels in human blood samples . This selectivity is crucial as it allows for modulation of immune responses associated with autoimmune disorders while minimizing unwanted effects on other immune pathways.

In experimental models, TAK-828F has demonstrated efficacy in reducing Th17 and Th1/17 dependent immune reactions, particularly in murine models of chronic experimental autoimmune encephalomyelitis, which serves as a model for multiple sclerosis .

The synthesis of TAK-828F is characterized by an innovative approach that emphasizes atom economy and efficiency. The following methods are employed:

  • Chiral Resolution: The racemic mixture obtained during synthesis is resolved using chiral high-performance liquid chromatography (HPLC) to isolate the optically pure form.
  • Copper-Mediated Amidation: This method was utilized to couple various precursors effectively, although initial attempts with palladium-catalyzed conditions were less successful due to low yields and optical purity concerns .
  • Scalable Processes: The synthetic route developed aims to eliminate the need for chromatography or distillation, making it suitable for large-scale manufacture .

TAK-828F holds promise in several therapeutic areas due to its modulation of immune responses:

  • Autoimmune Diseases: Its primary application lies in treating autoimmune conditions such as multiple sclerosis and inflammatory bowel disease by inhibiting Th17 cell activity.
  • Inflammatory Disorders: The compound's ability to reduce pro-inflammatory cytokines positions it as a potential treatment for various inflammatory disorders.
  • Research Tool: TAK-828F serves as a valuable tool in research to study RORγt signaling pathways and their implications in immune regulation .

Research indicates that TAK-828F interacts selectively with RORγt, inhibiting its coactivator recruitment, which is essential for Th17 cell differentiation. Studies have shown that at concentrations around 100 nM, TAK-828F significantly reduces Th17-related cytokine production without impacting other immune pathways, demonstrating its specificity . This selectivity is critical for minimizing side effects associated with broader immunosuppressive therapies.

Several compounds are structurally or functionally similar to TAK-828F. Here are some notable examples:

Compound NameStructure TypeMechanismUnique Feature
SR2211Synthetic ligandRORγt modulatorPotent selective modulator with distinct binding properties
DigoxinCardiac glycosideRORγt antagonistKnown for its effects on cardiac function alongside immune modulation
SR1050Synthetic ligandRORγt inverse agonistSelectively inhibits Th17 differentiation but less potent than TAK-828F

TAK-828F stands out due to its high selectivity (>5000-fold) against other isoforms of ROR receptors (such as RORα and RORβ), making it particularly promising for targeted therapies without off-target effects .

Retinoic acid receptor-related orphan receptor gamma t serves as a pivotal transcription factor governing immune system homeostasis and autoimmune disease development. This nuclear hormone receptor functions as the master regulator of T helper 17 cell differentiation, a lymphocyte subset that produces interleukin-17 and plays essential roles in both protective immunity and pathological inflammation. The transcription factor demonstrates selective expression patterns, being primarily found in thymus tissue and differentiated T helper 17 cells, where it directly activates genes encoding interleukin-17A and interleukin-17F.

The molecular architecture of retinoic acid receptor-related orphan receptor gamma t includes distinct isoforms generated from a single gene called Rorg. The full-length isoform retinoic acid receptor-related orphan receptor gamma contains 516 amino acids, while retinoic acid receptor-related orphan receptor gamma t comprises 495 amino acids, differing in their N-terminal sequences but sharing identical DNA-binding and ligand-binding domains. Both isoforms demonstrate effectiveness in specifying T helper 17 phenotypes, with retinoic acid receptor-related orphan receptor gamma t showing preferential expression in thymus and T helper 17 cells, while retinoic acid receptor-related orphan receptor gamma exhibits broader tissue distribution including muscle, kidney, and liver.

Research demonstrates that retinoic acid receptor-related orphan receptor gamma t controls the expression of highly selective gene sets in T helper 17 cells. Key target genes include interleukin-17A, interleukin-17F, interleukin-23 receptor, CC chemokine ligand 20, and CC chemokine receptor 6, which are fundamental to T helper 17 cell function and migration. The transcription factor's regulatory mechanisms involve direct binding to conserved noncoding sequence regions of target genes, particularly the interleukin-17A gene locus, where it activates transcription in coordination with other cellular factors.

The pathogenic significance of retinoic acid receptor-related orphan receptor gamma t becomes evident in autoimmune disease contexts. T helper 17 cells expressing this transcription factor have been implicated in multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and psoriasis pathogenesis. These pathogenic retinoic acid receptor-related orphan receptor gamma t-positive CD4-positive T cells demonstrate preferential migration patterns, contributing to both peripheral inflammation and central nervous system involvement in autoimmune conditions. Furthermore, retinoic acid receptor-related orphan receptor gamma t-positive lymphocytes regulate small intestine tissue remodeling and metabolic processes, highlighting their multifaceted roles in immune homeostasis.

Discovery and Development of TAK-828F

TAK-828F emerged from systematic drug discovery efforts by Takeda Pharmaceutical Company aimed at developing potent, selective, and orally available retinoic acid receptor-related orphan receptor gamma t inverse agonists. The compound represents a tetrahydronaphthyridine ring-fused chiral amino acid bearing indane and cyclobutane moieties connected through peptide bonds. This complex molecular architecture reflects sophisticated medicinal chemistry optimization designed to achieve optimal potency, selectivity, and pharmacological properties.

The initial discovery program utilized structure-based approaches to identify lead compounds with retinoic acid receptor-related orphan receptor gamma t inhibitory activity. Through systematic medicinal chemistry efforts, researchers developed TAK-828F as a highly potent inverse agonist with exceptional selectivity profiles. The compound demonstrates inhibitory effects on retinoic acid receptor-related orphan receptor gamma t-driven transcription with half-maximal inhibitory concentration values of 230 nanomolar in human cells and 172 nanomolar in mouse cells, indicating consistent cross-species activity.

Comprehensive pharmacological characterization revealed TAK-828F's remarkable specificity for T helper 17 cell modulation. The compound inhibits interleukin-17 production from mouse splenocytes and human peripheral blood mononuclear cells in dose-dependent manner without affecting interferon-gamma production, demonstrating selective targeting of T helper 17 pathways while preserving T helper 1 cell functions. Additionally, TAK-828F strongly inhibits differentiation of T helper 17, TC17, and T helper 1/interleukin-17 double-producing cells from naive T cells at 100 nanomolar concentrations without affecting T helper 1 cell differentiation.

The development of TAK-828F involved significant synthetic chemistry innovations to enable scalable manufacturing. The original synthetic route required 12 steps with 3.6% overall yield, presenting challenges for large-scale production. Subsequent optimization efforts led to development of an asymmetric synthesis featuring novel transformations including Heck-type vinylation of chloropyridine using ethylene gas, unprecedented formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation. These innovations reduced the synthetic sequence to 6 steps with 25% overall yield while eliminating chromatographic purification requirements, making the process suitable for commercial manufacturing.

The central tetrahydronaphthyridine scaffold represents the primary pharmacophoric element of TAK-828F, functioning as a chiral amino acid derivative with critical stereochemical requirements [6] [17]. This heterocyclic system consists of a 5,6,7,8-tetrahydro-1,6-naphthyridine core featuring a methoxy substituent at position 2 and an amide functionality at position 5 [3] [6]. The tetrahydronaphthyridine framework provides the essential structural foundation for receptor binding while accommodating the stereochemical constraints necessary for biological activity [17].

The synthetic development of this scaffold involved innovative methodologies, including a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas [6] [17]. The formation of the dihydronaphthyridine intermediate was achieved through an unprecedented direct cyclization from 2-vinyl-3-acylpyridine mediated by ammonia, representing the first example of such a transformation in naphthyridine synthesis [6]. This approach enabled the construction of the bicyclic system in a highly efficient manner while avoiding traditional chromatographic purification methods [17].

The methoxy group at position 2 of the naphthyridine ring plays a crucial role in modulating the electronic properties of the heterocyclic system [9] [17]. This substituent influences both the binding affinity and selectivity profile of the compound by affecting the electron density distribution within the aromatic system [17]. The positioning of this methoxy group was specifically optimized through structure-activity relationship studies to achieve the desired pharmacological profile [4].

Research findings demonstrate that the tetrahydronaphthyridine core exhibits remarkable stability under various synthetic conditions while maintaining the required stereochemical integrity [6] [17]. The scaffold accommodates multiple functional group modifications without compromising the overall molecular architecture, making it an ideal foundation for medicinal chemistry optimization [17].

Aminoindane and Cyclobutane Moieties

The aminoindane moiety of TAK-828F consists of a 7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl fragment that contributes significantly to the binding selectivity and potency of the compound [8] [9] [17]. This structural element features a unique substitution pattern with two methyl groups at the 1-position and a fluorine atom at the 7-position of the indane ring system [17]. The dimethyl substitution at the spiro center creates a rigid conformational constraint that positions the aromatic ring in an optimal orientation for receptor interaction [17].

Structural ComponentLocation/PositionFunction
Core TetrahydronaphthyridineCentral scaffold with R-stereochemistry at position 5Main pharmacophore and chiral center
Aminoindane Moiety7-Fluoro-1,1-dimethyl-2,3-dihydroinden-5-ylProvides selectivity and binding affinity
Cyclobutane Moietycis-1,3-Disubstituted cyclobutane carboxylic acidContributes to overall molecular stability
Methoxy GroupPosition 2 of naphthyridine ringModulates electronic properties
Fluorine SubstituentPosition 7 of indane ringEnhances binding specificity
Carboxylic AcidTerminal group on cyclobutaneProvides polar interaction capability

The fluorine substituent at position 7 of the indane ring enhances binding specificity through electronic effects and potential hydrogen bonding interactions [8] [17]. Fluorine substitution in this position was identified as critical for maintaining high selectivity against related nuclear receptors while preserving potent inverse agonist activity [4] [17]. The preparation of this fluorinated indane intermediate involves iodination of the corresponding fluoroindane precursor, which can be accomplished through copper-mediated methods [17].

The cyclobutane moiety represents a sterically constrained four-membered ring system that exists in a cis-1,3-disubstituted configuration [8] [11]. This cyclobutane carboxylic acid fragment serves as a crucial linker between the tetrahydronaphthyridine core and provides additional binding interactions through its terminal carboxylic acid functionality [8] [11]. The development of scalable synthetic methods for this cyclobutane scaffold involved diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives using sodium borohydride [8] [11].

Research findings indicate that the cis-stereochemistry of the cyclobutane ring is essential for biological activity, with the trans-isomer showing significantly reduced potency [8] [11]. The synthetic challenge of achieving high diastereoselectivity in the cyclobutane formation was addressed through careful optimization of reaction conditions and purification protocols [11]. Controlling acidic impurities proved crucial for improving the diastereomeric ratio during crystallization processes [8] [11].

The combination of the aminoindane and cyclobutane moieties creates a unique three-dimensional architecture that enables specific recognition by the target receptor [9] [17]. The spatial arrangement of these fragments, connected through amide bonds to the central tetrahydronaphthyridine scaffold, generates a conformationally constrained structure with optimal binding geometry [17].

Stereochemical Features

The stereochemical configuration of TAK-828F centers primarily on the R-stereochemistry at position 5 of the tetrahydronaphthyridine scaffold, which represents the sole chiral center in the molecule [6] [17]. This specific stereochemical arrangement was established through enantioselective transfer hydrogenation using a ruthenium-catalyzed asymmetric reduction process [6] [17]. The absolute configuration was determined to be critical for biological activity, with the R-enantiomer demonstrating superior potency compared to the corresponding S-enantiomer [17].

The enantioselective synthesis employed chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) as the chiral catalyst, achieving excellent enantioselectivity in the transfer hydrogenation of the dihydronaphthyridine precursor [6] [17]. This transformation represents the first successful example of enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound through asymmetric hydrogenation [6] [17]. The reaction conditions were optimized to provide the desired R-configured product with greater than 98% enantiomeric excess [17].

Stereochemical stability studies revealed that the chiral center at position 5 exhibits remarkable resistance to racemization under strongly basic conditions [6] [17]. However, copper-mediated coupling reactions can promote undesired racemization through redox-based pathways, necessitating careful optimization of reaction conditions to preserve stereochemical integrity [17]. The use of N-Boc-protected intermediates and controlled reaction temperatures effectively minimized enantiomeric erosion during synthetic transformations [17].

The cyclobutane moiety exhibits defined cis-stereochemistry at the 1,3-positions, which was established through diastereoselective reduction protocols [8] [11]. The cis-configuration represents the thermodynamically favored arrangement and provides optimal spatial positioning for receptor binding [11]. Synthetic methods were developed to achieve high diastereoselectivity, with careful control of reaction conditions enabling isolation of the desired cis-isomer in excellent purity [8] [11].

Key Structural Features and Stereochemical Requirements

The tetrahydronaphthyridine core of TAK-828F contains a single stereogenic center at the 5-position, which is critical for biological activity. The absolute configuration was determined to be (R), and maintaining high enantiomeric purity throughout the synthesis was essential for optimal pharmacological properties [1] [2]. The bicyclic naphthyridine system provides structural rigidity while allowing for diverse substitution patterns that contribute to the compound's selectivity profile.

Synthetic Route Development

The asymmetric synthesis begins with the preparation of 2-chloro-6-methoxynicotinoyl chloride (21) from 2-chloro-6-methoxynicotinic acid (20) using thionyl chloride at 60°C for 3 hours [1]. This intermediate undergoes cyanation to afford 2-chloro-6-methoxynicotinoyl cyanide (22), which serves as a precursor for subsequent transformations.

Alternative synthetic routes were explored, with Route B proving superior for scale-up synthesis. In this approach, ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25) was prepared through metalation of 2-chloro-6-methoxypyridine (24) with isopropylmagnesium chloride, followed by treatment with diethyl oxalate [1]. The resulting compound 25 was then converted to 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23) by treatment with 2 M ammonia in ethanol, affording the target compound in 94% yield [1].

IntermediateSynthetic MethodYield (%)Key Conditions
Compound 21SOCl₂ treatmentNot specified60°C, 3 h
Compound 25Grignard/oxalate77THF, -8°C to 1°C
Compound 23Ammoniation942 M NH₃/EtOH, 24 h

Scalable Synthesis Strategies

The development of scalable synthesis strategies for TAK-828F required significant process optimization to overcome the limitations of the original medicinal chemistry route, which suffered from low overall yields, chromatographic purifications, and the use of reagents unsuitable for large-scale manufacturing [3] [1].

Heck-Type Vinylation and Cyclization

A major breakthrough in the scalable synthesis of TAK-828F was the development of a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas [1] [2]. This transformation represents the first successful example of ethylene-based Heck coupling with chloropyridines, addressing both cost and environmental concerns associated with the original potassium vinyltrifluoroborate-based approach.

Optimization of Heck Vinylation Conditions

High-throughput screening was employed to identify optimal conditions for the vinylation of 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23) with ethylene gas [1]. The screening revealed that palladium chloride (PdCl₂) with DPEphos as the ligand provided superior results compared to other phosphine ligands tested.

EntryCatalyst (mol %)Ligand (mol %)HPLC Area % (23)HPLC Area % (19)
1PdCl₂ (20)(p-Tol)₃P (40)20.253.6
2PdCl₂ (20)(o-MeOC₆H₄)₃P (40)43.69.2
3Pd(OAc)₂ (20)Xantphos (20)12.370.7
4Pd(dppf)Cl₂·CH₂Cl₂ (10)-69.613.8
5PdCl₂ (20)DPEphos (20)0.961.1
6Optimized conditionsDPEphosND94.5

The optimized conditions employed PdCl₂ (5.0 mol %) and DPEphos (5.0 mol %) in dimethylformamide (DMF) at 80°C under ethylene pressure (1.0 MPa) for 16 hours, achieving 94.5% conversion to the desired vinyl product 19 [1]. The inclusion of phenothiazine as an additive and lithium chloride proved crucial for achieving high conversion rates.

Unprecedented Cyclization Methodology

The formation of dihydronaphthyridine 17 directly from 2-vinyl-3-acylpyridine 19 represents an unprecedented one-pot cyclization and amination process mediated by ammonia [1] [2]. This transformation eliminates the need for multi-step sequences and provides direct access to the bicyclic core structure.

The cyclization was conducted by heating compound 19 in methanol under ammonia pressure (0.30 MPa) at room temperature for 2 hours, followed by heating to 60°C for 6 hours [1]. The pressure increased to 0.65 MPa during the heating process, indicating active participation of ammonia in the cyclization mechanism. The reaction afforded dihydronaphthyridine 17 in 79% assay yield, with the isolated yield being 60% due to the air-sensitive nature of the product [1].

A significant challenge encountered during this transformation was the formation of aromatized byproduct 26 (approximately 4 mol %), which resulted from oxidation of 17 by residual oxygen in the reaction mixture [1]. When previously isolated 17 was treated with aqueous sodium hydroxide in methanol under air, it was immediately oxidized to compound 26, confirming the air sensitivity of the dihydronaphthyridine product.

Ruthenium-Catalyzed Transfer Hydrogenation

The establishment of the chiral stereogenic center in the tetrahydronaphthyridine core was achieved through ruthenium-catalyzed enantioselective transfer hydrogenation of dihydronaphthyridine 17 [1] [2]. This transformation represents a pivotal step in the synthesis, as it determines the absolute configuration critical for biological activity.

Catalyst Screening and Optimization

Extensive screening of ruthenium catalysts for the asymmetric reduction of dihydronaphthyridine 17 was conducted to identify optimal conditions for both conversion and enantioselectivity [1]. The evaluation included various catalyst systems under both pressure hydrogenation and transfer hydrogenation conditions.

EntryReductantCatalystConditionsHPLC Area %% ee
1H₂ (3 MPa)27tBuOK (10 equiv), MeOH, 40°C25.9100
2H₂ (3 MPa)28nBu₄NI (10 equiv), AcOH/toluene, 40°C93.534.2
3H₂ (3 MPa)29MeOH/THF, 40°C82.385.5
4HCOOH (6 equiv)30Et₃N (2.4 equiv), DMF, rt89.182.7

Chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (catalyst 30) emerged as the optimal catalyst for transfer hydrogenation conditions [1]. The reaction was conducted using ammonium formate as the hydrogen source in the presence of triethylamine in dimethylformamide at room temperature, providing 89.1% conversion with 82.7% enantiomeric excess [1].

Process Development and Scale-Up Considerations

The transfer hydrogenation was integrated into a telescoped sequence that included immediate protection of the resulting amine with tert-butoxycarbonyl (Boc) anhydride [1]. Following the reduction, the reaction mixture was treated with 1 M aqueous citric acid and toluene for extraction. The aqueous layers were then treated with potassium carbonate and Boc anhydride to afford the protected tetrahydronaphthyridine 31.

The enantiomeric purity was enhanced through crystallization from methanol/water, affording compound 31 in 72% yield with 98.9% enantiomeric excess [1]. This crystallization step proved crucial for upgrading the optical purity to levels suitable for pharmaceutical development.

Stereochemical Control and Diastereoselectivity

The synthesis of TAK-828F required precise stereochemical control at multiple stages, particularly in the formation of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold and the tetrahydronaphthyridine core. The development of effective methods for achieving high diastereoselectivity and maintaining stereochemical integrity throughout the synthetic sequence was critical for the success of the scalable manufacturing route.

Cyclobutane Scaffold Diastereoselectivity

The key transformation in the cyclobutane synthesis involved the diastereoselective reduction of cyclobutylidene Meldrum's acid derivative 16 with sodium borohydride (NaBH₄) [3] [4]. This reaction was designed to establish the required cis-1,3-disubstitution pattern essential for the biological activity of TAK-828F.

Optimization of Reduction Conditions

Systematic investigation of the reduction conditions revealed that sodium borohydride in tetrahydrofuran (THF) at low temperatures provided optimal diastereoselectivity [3] [4]. The screening of various parameters demonstrated the critical importance of temperature control for achieving high diastereomeric ratios.

EntryReductantSolventTemperature (°C)Conversion (%)dr (17/18)
1NaBH₄THF510010:1
2NaBH(OAc)₃THF5923:1
3NaBH₃CNTHF51005:1
4NaBH₄MeOH5885:1
10NaBH₄THF251008:1
11NaBH₄THF-510012:1
12NaBH₄THF-2510013:1
13NaBH₄ (0.8 equiv)THF-510012:1

The optimal conditions utilized 0.8 equivalents of NaBH₄ in THF at -25°C, achieving complete conversion with a diastereomeric ratio of 13:1 favoring the desired cis-isomer 17 [3] [4]. The reduction of NaBH₄ loading to 0.8 equivalents maintained both reactivity and selectivity while reducing reagent consumption.

Recrystallization and Purification Strategies

The enhancement of diastereomeric purity through recrystallization proved to be a critical aspect of the process development. Initial attempts using ethyl acetate/1-butanol as the solvent system showed promise but suffered from reproducibility issues related to thermal decomposition and the presence of acidic impurities [3] [4].

The control of acidic impurities was identified as crucial for improving the diastereomeric ratio during recrystallization [3] [4]. Residual Meldrum's acid (14) from the previous Knoevenagel condensation step was found to catalyze epimerization of the α-carbon in the benzyl ester moiety, leading to erosion of stereochemical purity. This issue was addressed by:

  • Optimizing the Knoevenagel condensation solvent from 2-propanol to methanol, reducing residual Meldrum's acid to less than 0.5% [3] [4]
  • Filtration of insoluble Meldrum's acid from ethyl acetate solutions before recrystallization [3] [4]
  • Temperature control during recrystallization to prevent thermal decarboxylative esterification (≤40°C) [3] [4]

These modifications enabled consistent isolation of compound 17 in 65-70% yields with >98:2 diastereomeric ratio from crude material with 12:1 dr [3] [4]. Additional recrystallization from ethyl acetate/1-butanol afforded material with >99.5:0.5 diastereomeric ratio in 78% yield [3] [4].

Enantioselective Control in Tetrahydronaphthyridine Formation

The ruthenium-catalyzed transfer hydrogenation required careful optimization to maintain both high conversion and excellent enantioselectivity [1] [2]. The choice of catalyst, ligand system, and reaction conditions was critical for achieving the desired stereochemical outcome.

Mechanistic Considerations for Selectivity

The enantioselective transfer hydrogenation likely proceeds through a bifunctional mechanism involving both the ruthenium center and the diamine ligand [1]. The (R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine ligand provides a chiral environment that discriminates between the prochiral faces of the dihydronaphthyridine substrate.

The retention of stereochemical integrity during subsequent transformations was also critical. Copper-mediated coupling reactions were found to cause significant racemization through redox-based pathways, necessitating the use of N-Boc-protected substrates and careful temperature control [1].

Coupling ConditionsAr-XCuI (equiv)Temperature (°C)HPLC Area %% ee
Entry 115a0.5406499.2
Entry 215a1.0408497.4
Entry 415a (1.1 equiv)1.1rt8299.9
Entry 515b1.01003344.0

The optimized coupling conditions employed 1.1 equivalents of aryl iodide 15a with 1.1 equivalents of copper iodide at room temperature, maintaining 99.9% enantiomeric excess while achieving 82% isolated yield [1].

Overall Stereochemical Outcome

The integration of these stereochemical control strategies resulted in a dramatic improvement in overall yield from approximately 4% to 25% for the tetrahydronaphthyridine synthesis [1], while maintaining excellent stereochemical purity. For the cyclobutane synthesis, the overall yield improved from 23% to 39% with the establishment of >99.5:0.5 diastereomeric ratio [3] [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

509.23259929 g/mol

Monoisotopic Mass

509.23259929 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Kono M, Ochida A, Oda T, Imada T, Banno Y, Taya N, Masada S, Kawamoto T,
2: Shibata A, Uga K, Sato T, Sagara M, Igaki K, Nakamura Y, Ochida A, Kono M,

Explore Compound Types